molecular formula C41H38BF4N2P2Pd+3 B12343912 Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate

Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate

Cat. No.: B12343912
M. Wt: 813.9 g/mol
InChI Key: KMKZWLVQAJFTRE-UHFFFAOYSA-P
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Description

Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate is a complex organometallic compound. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions. The presence of palladium(2+) in the compound makes it a valuable catalyst in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate typically involves the coordination of palladium(2+) with benzonitrile and 3-diphenylphosphaniumylpropyl(diphenyl)phosphanium ligands. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.

    Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.

    Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, organometallic reagents, and bases. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate has a wide range of scientific research applications, including:

    Chemistry: It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) acetate: Another palladium-based catalyst used in similar cross-coupling reactions.

    Palladium(II) chloride: A commonly used palladium catalyst with similar applications.

    Palladium(II) trifluoroacetate: Used in various organic synthesis reactions.

Uniqueness

Benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. The presence of benzonitrile and diphenylphosphaniumylpropyl ligands allows for fine-tuning of the catalytic properties, making it a versatile and efficient catalyst in organic synthesis.

Properties

Molecular Formula

C41H38BF4N2P2Pd+3

Molecular Weight

813.9 g/mol

IUPAC Name

benzonitrile;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium;palladium(2+);tetrafluoroborate

InChI

InChI=1S/C27H26P2.2C7H5N.BF4.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*8-6-7-4-2-1-3-5-7;2-1(3,4)5;/h1-12,14-21H,13,22-23H2;2*1-5H;;/q;;;-1;+2/p+2

InChI Key

KMKZWLVQAJFTRE-UHFFFAOYSA-P

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2]

Origin of Product

United States

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